5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol
Description
5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is a heterocyclic compound featuring a pyrimidine ring substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at position 5 and hydroxyl groups at positions 2 and 2. The benzo[d][1,3]dioxole moiety is a privileged structure in medicinal chemistry due to its ability to enhance bioavailability and modulate electronic properties, while the pyrimidine core contributes to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-10-7(4-12-11(15)13-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBFIWHHMUMCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol typically involves the reaction of a benzo[d][1,3]dioxole derivative with a pyrimidine precursor. One common method involves the use of 2-chloropyrimidine and 1-(3’,4’-methylenedioxybenzyl)piperazine in the presence of anhydrous potassium carbonate and xylene, heated at boiling point for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines .
Comparison with Similar Compounds
The benzo[d][1,3]dioxole-pyrimidine/dihydropyrazole/penta-dienamide scaffold is a recurring motif in diverse bioactive compounds. Below, we compare 5-(Benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4-diol with structurally and functionally related derivatives.
Structural Analogues in Antibacterial Agents
Compounds with dihydropyrazole or pyrimidine cores linked to benzo[d][1,3]dioxole exhibit potent antibacterial activity. For example:
- 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole derivatives (4a–e, 6a–g) :
These derivatives showed broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli. Compound 4c demonstrated a high yield (95%) and a melting point of 156–158°C, with IR peaks at 3399 cm⁻¹ (OH) and 1637 cm⁻¹ (C=O) . - Sulfonamide-containing dihydropyrazoles (4b–f) :
Substituents like p-tolyl (4b, m.p. 200–201°C) and 4-iodophenyl (4d, m.p. 212–214°C) enhanced antibacterial potency, likely due to increased lipophilicity and target binding .
Table 1: Antibacterial Dihydropyrazole Derivatives
| Compound | Substituents | Melting Point (°C) | Key Functional Groups | Activity | Reference |
|---|---|---|---|---|---|
| 4c | 4-hydroxy piperidin-1-yl | 156–158 | C=O, OH | Broad-spectrum | |
| 4d | 4-iodophenyl | 212–214 | C=N, SO₂NH₂ | Enhanced potency |
Anti-Tuberculosis and Enzyme-Inhibitory Analogues
- (E)-5-(5-((3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)isophthalic acid: This furan-thiazolidinone hybrid inhibited Mycobacterium tuberculosis Mur enzymes (IC₅₀: 32–94 μM) by disrupting cell wall synthesis. The benzo[d][1,3]dioxole group likely stabilizes binding via hydrophobic interactions .
- 5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) :
Exhibited a high yield (85.7%) and melting point (230–231°C), with FTIR peaks at 1694 cm⁻¹ (C=O) and 1494 cm⁻¹ (C=C). Its triazole group may enhance metabolic stability .
Table 2: Enzyme Inhibitors
| Compound | Target | IC₅₀/EC₅₀ | Key Features | Reference |
|---|---|---|---|---|
| Furan-thiazolidinone | M. tuberculosis Mur enzymes | 32–94 μM | Thioxothiazolidinone core | |
| 5a | Sirtuin enzymes | N/A | Triazole substituent |
Hybrid Compounds with Enhanced Bioactivity
- Piperine–resveratrol hybrids (5e–h) :
Compounds like 5e (m.p. 211–214°C) and 5h (93% yield) combined benzo[d][1,3]dioxole with hydrazide moieties, showing cytotoxicity against cancer cells and Sirtuin inhibition. Crystal structures confirmed planar geometries favorable for intercalation . - D14–D20 penta-dienamides :
Derivatives with methylthio (D14, m.p. 208.9–211.3°C) and benzyloxy (D15, m.p. 191–192°C) groups exhibited varied yields (13.7–24.8%) and melting points, correlating with substituent bulkiness and crystallinity .
Table 3: Bioactive Hybrid Compounds
| Compound | Substituent | Melting Point (°C) | Yield (%) | Bioactivity | Reference |
|---|---|---|---|---|---|
| D14 | 4-(methylthio)phenyl | 208.9–211.3 | 13.7 | Antiproliferative | |
| 5h | 4-bromophenyl | N/A | 93 | Sirtuin inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
